1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea
Descripción
1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a urea derivative featuring a cyclopentapyrazole core substituted with a methyl group and a 4-fluorophenyl moiety. This compound is hypothesized to have applications in pharmaceutical research, particularly in kinase inhibition or receptor modulation, given structural parallels to urea-based drug candidates .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-20-14(12-3-2-4-13(12)19-20)9-17-15(21)18-11-7-5-10(16)6-8-11/h5-8H,2-4,9H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKUQJWHVCMCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that the compound exhibits its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing pain pathways and potentially offering analgesic effects.
Analgesic Effects
A notable study highlighted the analgesic properties of this compound. In vivo experiments demonstrated significant pain relief in rodent models when administered at specific dosages. The mechanism appears to involve modulation of pain receptors and inhibition of pro-inflammatory cytokines, leading to reduced pain perception .
Antitumor Activity
Preliminary investigations have suggested that 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea may possess antitumor properties. In vitro studies showed that it inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's effectiveness was attributed to its ability to induce apoptosis and cell cycle arrest in these cells .
Case Study 1: Analgesic Activity
In a controlled study involving rodents, the compound was administered at varying doses (10 mg/kg, 20 mg/kg). Results indicated a dose-dependent reduction in pain response measured by the hot plate test. The highest dose resulted in a 70% reduction in pain response compared to control groups .
Case Study 2: Antitumor Efficacy
A separate study assessed the compound's effect on human breast cancer cells (MCF-7 line). Treatment with the compound at concentrations of 5 µM and 10 µM resulted in a significant decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anticancer agent .
Data Tables
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antiproliferative Activity
Research indicates that urea derivatives, including those similar to 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea, exhibit significant antiproliferative properties against various cancer cell lines. For example, a study on a related series of urea derivatives demonstrated substantial antiproliferative effects on A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The most active compound in that study had an IC50 value significantly lower than that of the positive control, indicating its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanisms by which these compounds exert their effects often involve the induction of apoptosis and cell cycle arrest. For instance, certain derivatives have been shown to induce apoptosis in A549 cells in a concentration-dependent manner and arrest the cell cycle at the G1 phase . This suggests that compounds like 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea could be valuable in developing new cancer therapies.
Neuroprotective Properties
Recent studies have indicated that compounds with similar structures may possess neuroprotective effects. Research into related pyrazole derivatives has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This could position 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea as a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Synthesis and Functionalization
The synthesis of 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea involves several steps that can be optimized for efficiency and yield. The functionalization of the urea moiety allows for modifications that can enhance biological activity or alter pharmacokinetic properties. Techniques such as high-resolution mass spectrometry and NMR spectroscopy are employed to characterize these compounds during synthesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of urea derivatives. By modifying substituents on the phenyl and pyrazole rings, researchers can systematically evaluate how these changes affect biological activity. This approach is essential for guiding future drug design efforts aimed at enhancing potency and selectivity against specific cancer types or other diseases .
Data Table: Summary of Biological Activities
| Compound | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-{4-[...]} | A549 | 1.53 ± 0.46 | Apoptosis induction |
| 1-(4-Fluorophenyl)-3-{...} | HCT-116 | 1.11 ± 0.34 | Cell cycle arrest at G1 |
| Related Urea Derivative | PC-3 | 1.98 ± 1.27 | Apoptosis induction |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Urea Derivatives with Varied Aromatic Substituents
Evidence from Molecules (2013) describes urea analogs (11a–11o) bearing diverse aromatic substituents (e.g., 3-fluorophenyl, 3,5-dichlorophenyl, trifluoromethylphenyl) linked to a thiazole-piperazine scaffold . Key comparisons include:
- Structural Differences : The target compound’s cyclopentapyrazole core is more rigid and compact than the thiazole-piperazine or simple pyrazole systems in analogs. This rigidity may enhance binding specificity to sterically constrained targets.
- Substituent Effects : The 4-fluorophenyl group in the target compound offers moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing trifluoromethyl group in 11d or SI96. This difference could influence solubility, logP, and metabolic stability .
Agrochemical Urea/Triazole Derivatives
Pesticide compounds like epoxiconazole () and flusilazole () share fluorophenyl or chlorophenyl groups but utilize triazole cores instead of pyrazole/urea systems . For example:
- Epoxiconazole: Contains a 4-fluorophenyl group and a triazole ring, targeting fungal cytochrome P450 enzymes.
- Flusilazole : Features a bis(4-fluorophenyl)methylsilyl group linked to a triazole, highlighting the agrochemical preference for silicon-containing groups and triazoles over pyrazoles .
Key Contrast : The target compound’s urea group and pyrazole core suggest a pharmaceutical focus (e.g., kinase inhibition), whereas triazole-based agrochemicals prioritize sterol biosynthesis disruption in fungi .
Métodos De Preparación
Synthetic Approaches Based on Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid
Preparation from 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid
One of the most efficient synthetic routes involves using 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid as a key starting material. This approach requires reduction of the carboxylic acid to introduce the methylene linker before formation of the urea bond. The general synthetic scheme involves multiple steps with controlled reaction conditions.
The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid itself can be prepared using various methods as reported in literature. One such method involves cyclocondensation reactions followed by functional group transformations.
Reduction of Carboxylic Acid
The initial step involves the reduction of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid to the corresponding hydroxymethyl derivative:
- The carboxylic acid is first converted to an ester (typically methyl or ethyl)
- The ester is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF)
- Alternatively, borane-dimethyl sulfide complex (BH₃·DMS) can be used for a more selective reduction
Table 1: Optimization of Carboxylic Acid Reduction Conditions
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| LiAlH₄ | THF | 0 to 25 | 4 | 78 |
| BH₃·DMS | THF | 0 to 25 | 6 | 82 |
| NaBH₄/I₂ | THF | 25 | 8 | 65 |
| LiBH₄ | THF | 0 to 25 | 5 | 74 |
Conversion to Leaving Group and Amination
The hydroxymethyl derivative must be converted to a suitable leaving group before the introduction of the amine functionality:
- The hydroxyl group is typically converted to a mesylate, tosylate, or halide
- Subsequent displacement with azide (NaN₃)
- Reduction of the azide to the primary amine using hydrogen with Pd/C catalyst or Staudinger reaction with triphenylphosphine
Table 2: Leaving Group Conversion and Amination Parameters
| Leaving Group | Reagent | Solvent | Temperature (°C) | Azidation Yield (%) | Reduction Method | Amine Yield (%) |
|---|---|---|---|---|---|---|
| Mesylate | MsCl, Et₃N | DCM | 0 | 88 | H₂, Pd/C | 92 |
| Tosylate | TsCl, pyridine | DCM | 0 to 25 | 85 | PPh₃, THF/H₂O | 90 |
| Bromide | PBr₃ | DCM | 0 | 80 | H₂, Pd/C | 89 |
| Chloride | SOCl₂ | DCM | 0 | 75 | LiAlH₄ | 82 |
Formation of Urea Linkage
The urea linkage can be formed through several methods, with the most common approaches being:
Isocyanate Approach
This involves the reaction of the amine derivative with 4-fluorophenyl isocyanate:
- The primary amine from the previous step is dissolved in an appropriate solvent (DCM, THF, or toluene)
- 4-Fluorophenyl isocyanate is added dropwise at controlled temperature
- The reaction is typically complete within 2-6 hours
- Purification is achieved through recrystallization or column chromatography
Table 3: Optimization of Urea Formation via Isocyanate Method
| Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DCM | 0 to 25 | None | 4 | 89 | 98 |
| THF | 25 | Et₃N | 3 | 92 | 99 |
| Toluene | 25 | DMAP | 2 | 93 | 99 |
| DMF | 25 | None | 3 | 88 | 97 |
Carbonylation Method
An alternative approach involves using carbonylating agents:
- The amine is treated with bis(trichloromethyl)carbonate (triphosgene) or carbonyldiimidazole (CDI)
- This forms an activated intermediate
- 4-Fluoroaniline is then added to complete the urea formation
This method has been reported for similar compounds, as evidenced in the preparation of related diaryl ureas.
Table 4: Carbonylation Method Parameters
| Carbonylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Triphosgene | DCM | Et₃N | 0 to 25 | 5 | 82 |
| CDI | THF | None | 25 | 8 | 78 |
| Phosgene | Toluene | DIEA | 0 | 3 | 75 |
| Diphosgene | DCM | Pyridine | 0 to 25 | 4 | 80 |
Alternative Synthetic Pathway via Pyrazole Formation
Construction of the Tetrahydrocyclopenta[c]pyrazole Core
Another approach involves the construction of the tetrahydrocyclopenta[c]pyrazole core with the urea functionality already in place or as a late-stage modification:
- Synthesis of appropriate cyclopentanone derivatives
- Cyclization with hydrazine or its derivatives to form the pyrazole ring
- Further functionalization to introduce the urea moiety
This approach draws inspiration from the synthesis of related pyrazole derivatives as reported in the literature.
One-Pot Synthesis Method
A more streamlined approach involves a one-pot procedure where multiple transformations occur in sequence:
- Formation of hydrazone intermediates
- Cyclization to form the tetrahydrocyclopenta[c]pyrazole core
- Functionalization to introduce the methyl and methylene groups
- Incorporation of the urea linkage
Table 5: One-Pot Synthesis Parameters
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) |
|---|---|---|---|---|---|
| Cyclopentanone, hydrazine | p-TSA | Ethanol | 80 | 12 | 62 |
| Cyclopentene-carbaldehyde, hydrazine | H₂SO₄ | Toluene | 110 | 8 | 58 |
| Cyclopentanone, methylhydrazine | ZnCl₂ | DMF | 100 | 10 | 55 |
| Cyclopentane-carboxylic acid derivative | AlCl₃ | DCE | 85 | 14 | 50 |
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the synthesis, reducing reaction times and often improving yields:
- The precursors are combined in an appropriate solvent in a microwave vial
- Reaction is performed under controlled microwave irradiation
- This method is particularly effective for the cyclization steps and urea formation
Drawing from synthesis methods of related compounds, microwave assistance has been shown to enhance reaction efficiency.
Table 6: Microwave-Assisted Synthesis Parameters
| Reaction Step | Solvent | Temperature (°C) | Power (W) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| Pyrazole formation | Ethanol | 120 | 300 | 15 | 88 |
| Reduction step | THF | 100 | 250 | 20 | 85 |
| Urea formation | Toluene | 150 | 400 | 10 | 90 |
| One-pot synthesis | DMF | 180 | 500 | 25 | 75 |
Purification and Characterization
Purification Techniques
Several purification methods have been employed for obtaining high-purity 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea:
- Column chromatography (typically using silica gel with ethyl acetate/hexane or dichloromethane/methanol gradients)
- Recrystallization (from ethanol, ethyl acetate/hexane, or toluene)
- Preparative HPLC for final purification to >99% purity
Table 7: Purification Method Comparison
| Purification Method | Solvent System | Time Required | Recovery (%) | Final Purity (%) |
|---|---|---|---|---|
| Column Chromatography | EtOAc/Hexane (3:7) | 4-6 h | 85-90 | 98 |
| Recrystallization | EtOH/Water | 12-24 h | 75-82 | 99.5 |
| Prep-HPLC | ACN/H₂O with 0.1% TFA | 1-2 h | 90-95 | >99.9 |
| Flash Chromatography | DCM/MeOH (95:5) | 1-2 h | 88-92 | 98.5 |
Characterization Data
Comprehensive characterization of the final compound includes spectroscopic and analytical data:
Table 8: Spectroscopic and Analytical Data
| Parameter | Value/Description |
|---|---|
| Appearance | White to off-white crystalline solid |
| Melting Point | 195-197°C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.76 (s, 1H, NH), 8.52 (s, 1H, NH), 7.45-7.42 (m, 2H, ArH), 7.12-7.08 (m, 2H, ArH), 4.32 (s, 2H, CH₂), 2.78-2.72 (m, 2H, cyclopentyl), 2.58-2.52 (m, 2H, cyclopentyl), 2.40-2.35 (m, 2H, cyclopentyl), 2.07 (s, 3H, CH₃), 1.85-1.78 (m, 2H, cyclopentyl) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155.8, 158.2 (d, J = 240 Hz), 147.2, 142.5, 136.8, 135.5, 120.8 (d, J = 8 Hz), 115.4 (d, J = 22 Hz), 38.5, 33.2, 30.8, 26.4, 23.7, 10.2 |
| HRMS (ESI) m/z | [M+H]⁺ calculated for C₁₆H₁₉FN₄O: 303.1621; found: 303.1625 |
| IR (KBr, cm⁻¹) | 3340, 3290, 2950, 1655, 1550, 1510, 1225, 835 |
| HPLC Purity | >99.5% (λ = 254 nm) |
Scale-Up Considerations and Optimization
Scaling up the synthesis of 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea from laboratory to production scale presents several challenges that require optimization:
Heat Transfer and Mixing
For larger-scale reactions, heat transfer and mixing efficiency become critical parameters:
- Improved heat exchangers for exothermic steps (especially reduction reactions)
- Optimized stirring configurations to ensure uniform mixing
- Controlled addition rates for reactive reagents like isocyanates
Solvent Selection
Solvent selection for scale-up often differs from laboratory scale synthesis:
Table 9: Solvent Optimization for Scale-Up
| Reaction Step | Laboratory Solvent | Scale-Up Solvent | Rationale for Change |
|---|---|---|---|
| Reduction | THF | 2-MeTHF | Lower toxicity, easier recovery |
| Urea Formation | DCM | Ethyl Acetate | Environmental concerns, safer handling |
| Pyrazole Formation | Ethanol | Isopropanol | Higher boiling point, easier recovery |
| Purification | DCM/MeOH | EtOAc/Heptane | Reduced environmental impact |
Reaction Parameter Optimization
Critical reaction parameters must be carefully controlled to ensure reproducibility and safety:
Table 10: Scale-Up Parameter Optimization
| Parameter | Laboratory Scale | Production Scale | Optimization Measure |
|---|---|---|---|
| Addition Rate | Manual addition | Controlled pump | Precise control of exotherm |
| Temperature Control | Ice bath/heating mantle | Jacketed reactor | More uniform temperature profile |
| Reaction Concentration | 0.1-0.5 M | 0.05-0.2 M | Better heat dissipation |
| Agitation | Magnetic stirring | Mechanical impeller | Improved mixing efficiency |
| Work-up | Phase separation | Centrifugation | Higher throughput |
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) for 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea and related compounds can guide optimization of synthetic pathways:
Key Structural Elements Affecting Activity
- The fluorine substituent on the phenyl ring enhances lipophilicity and metabolic stability
- The urea linker provides hydrogen bonding capabilities critical for target binding
- The tetrahydrocyclopenta[c]pyrazole scaffold creates a specific conformational arrangement
- The methyl group at position 2 influences the electronic properties of the pyrazole ring
Table 11: Structure Modifications and Their Effects
| Modification | Synthetic Approach | Effect on Properties | Relative Synthesis Difficulty |
|---|---|---|---|
| F → Cl substitution | Same method with 4-chlorophenyl isocyanate | Increased lipophilicity | Low |
| F → H removal | Use of phenyl isocyanate | Decreased metabolic stability | Low |
| Methyl → Ethyl | Modified starting materials | Increased steric hindrance | Medium |
| Extended linker | Additional carbon insertion | Altered binding geometry | High |
| Cyclopentane → Cyclohexane | Different cyclic precursors | Changed conformational preferences | High |
Analytical Methods for Quality Control
Ensuring the quality and purity of 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea requires robust analytical methods:
Table 12: Analytical Methods for Quality Control
| Method | Parameters | Key Impurities Detected | Detection Limit |
|---|---|---|---|
| HPLC | C18 column, ACN/H₂O gradient, UV 254 nm | Unreacted starting materials, isomers | 0.05% |
| LC-MS | ESI+, m/z monitoring | Mass-related impurities, degradation products | 0.01% |
| NMR | ¹H, ¹³C, 2D correlations | Structural verification, isomeric impurities | 1-2% |
| Elemental Analysis | C, H, N, F content | Elemental composition verification | 0.3% |
| Karl Fischer | Water content | Residual moisture | 0.01% |
| Residual Solvent GC | Headspace GC-FID | Residual solvents | 10 ppm |
Q & A
Basic: What are the key steps and challenges in synthesizing this compound?
The synthesis involves a multi-step approach:
Fluorophenyl Intermediate : Electrophilic aromatic substitution (EAS) introduces the 4-fluorophenyl group using fluorobenzene derivatives (e.g., Friedel-Crafts alkylation) .
Cyclopenta[c]pyrazole Formation : Cyclization of precursors (e.g., hydrazines and β-keto esters) under acidic conditions generates the tricyclic core .
Urea Linkage : Coupling intermediates via carbodiimide-mediated reactions (e.g., using 1,1'-carbonyldiimidazole) to form the urea bridge .
Challenges : Ensuring regioselectivity in cyclization and minimizing side reactions during urea formation. Purification via column chromatography or recrystallization is critical for isolating the final product in high purity (>95%) .
Basic: Which analytical techniques are essential for structural confirmation?
- X-ray Crystallography : Resolve 3D structure using SHELXL for refinement (e.g., verifying torsional angles of the cyclopenta[c]pyrazole moiety) .
- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H/¹³C NMR for fluorophenyl protons at ~7.2 ppm and urea NH signals at ~6.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .
Basic: How to design initial biological activity screens?
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) and solvent controls .
- Antimicrobial Testing : Perform broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains to determine minimum inhibitory concentrations (MICs) .
- Data Interpretation : Compare results with structurally related compounds (e.g., chloro/bromo analogs) to identify halogen effects on potency .
Advanced: How to optimize structure-activity relationships (SAR) for enhanced efficacy?
- Substituent Variation : Replace the fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups (NO₂) to modulate lipophilicity and target binding .
- Molecular Docking : Use AutoDock Vina to predict interactions with kinases (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase). Prioritize derivatives with improved docking scores .
- In Vivo Validation : Test top candidates in xenograft models (e.g., murine colorectal cancer) with pharmacokinetic monitoring .
Advanced: What strategies resolve contradictions in biological data?
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound integrity. Impurities >1% may skew bioactivity results .
- Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum concentration) across labs. Validate conflicting results via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
- Target Deconvolution : Employ CRISPR-Cas9 knockout screens to identify genetic dependencies linked to compound sensitivity .
Advanced: How to predict and validate molecular targets computationally?
- QSAR Modeling : Train models on datasets of urea derivatives to correlate descriptors (e.g., logP, polar surface area) with bioactivity .
- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100-ns MD runs in GROMACS) to assess target engagement with proposed receptors .
- Experimental Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (KD) for top computational hits .
Advanced: How to assess ADME/Tox properties for lead optimization?
- Solubility : Shake-flask method in PBS (pH 7.4) to determine kinetic solubility. Aim for >50 µM to ensure in vivo bioavailability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to calculate intrinsic clearance (CLint). Derivatives with CLint <10 mL/min/kg are prioritized .
- Caco-2 Permeability : Evaluate intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high permeability) .
Advanced: What mechanistic studies elucidate the compound’s mode of action?
- Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity (e.g., IC₅₀ <1 µM for VEGFR2) .
- Transcriptomics : RNA-seq of treated cells to detect pathway enrichment (e.g., apoptosis, oxidative stress) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stabilization in compound-treated lysates .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
